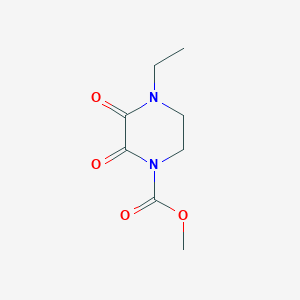

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate

Description

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate is a diketopiperazine derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3, an ethyl substituent at position 4, and a methyl carboxylate group at position 1. This compound has garnered attention due to its role as a key intermediate in synthesizing bioactive molecules, particularly histone deacetylase (HDAC) inhibitors with neuroprotective properties . Its structural features, including the electron-withdrawing dioxo groups and ethyl side chain, influence its reactivity and biological interactions, such as HDAC isoform selectivity and cellular uptake .

Properties

IUPAC Name |

methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-3-9-4-5-10(8(13)14-2)7(12)6(9)11/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOMWOMGEHIMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553366 | |

| Record name | Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112895-03-1 | |

| Record name | Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired piperazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Methyl 4-Ethyl-2,3-Dioxopiperazine-1-Carboxylate and Analogs

Key Observations :

- Dioxo Position : The 2,3-dioxo configuration in the reference compound and K-560 favors HDAC1/2 inhibition, while 2,5-dioxo derivatives (e.g., K-856) show improved neuroprotective efficacy in ischemia models .

- C4 Substituent : Ethyl groups enhance metabolic stability compared to methyl (K-856) or hydrogen, as evidenced by prolonged half-life in vitro .

- Functional Group Linkage : Carboxamido groups (K-560) improve cellular permeability compared to ester linkages, impacting bioavailability .

Table 2: HDAC Inhibitory Activity (IC50 Values)

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |

|---|---|---|---|---|---|

| Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | 12.3 | 28.5 | >1000 | >1000 | >1000 |

| K-560 (1a) | 8.7 | 19.4 | >1000 | >1000 | >1000 |

| K-856 (8) | 15.6 | 34.1 | >1000 | >1000 | >1000 |

| OP-858 (10) | 9.1 | 22.7 | >1000 | >1000 | >1000 |

| TSA (Control) | 1.2 | 2.3 | 3.5 | 4.8 | 6.7 |

Key Findings :

- Selectivity : All diketopiperazine derivatives exhibit >100-fold selectivity for HDAC1/2 over Class II HDAC6 and HDAC8, aligning with their neuroprotective mechanisms .

- Potency : The reference compound’s methyl carboxylate group slightly reduces potency compared to carboxamido analogs (K-560, OP-858), likely due to reduced hydrogen-bonding capacity .

Neuroprotective Efficacy in Disease Models

- Ischemic Stroke : K-856 (2,5-dioxo) demonstrated 85% cell viability in SH-SY5Y neuroblastoma cells under oxygen-glucose deprivation, outperforming the reference compound (72%) and K-560 (78%) .

- Parkinson’s Disease : K-560 (1a) upregulated XIAP expression, reducing dopaminergic neuronal death by 60% in MPTP-induced models .

Biological Activity

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in neuroprotection and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate is a derivative of diketopiperazine, characterized by the presence of two carbonyl groups and an ethyl substituent. Its structure can be represented as follows:

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate. Specifically, derivatives containing the diketopiperazine structure have demonstrated significant protective effects against neuronal cell death. For instance, K-856, which includes a similar structural motif, was shown to up-regulate XIAP (X-linked inhibitor of apoptosis protein), thereby enhancing neuronal survival in models of Parkinson’s disease .

Key Findings:

- Mechanism: The neuroprotective effect is attributed to the activation of survival signaling pathways involving Akt/mTOR/p70S6K.

- In vitro Studies: In experiments with SH-SY5Y neuronal cells, treatment with K-856 resulted in reduced cell death and improved cell viability under oxidative stress conditions.

2. Anti-Cancer Activity

Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate has also been investigated for its potential as an anti-cancer agent. It has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Research Insights:

- Selective Inhibition: The compound selectively inhibited HDAC1 and HDAC2, leading to the suppression of growth in various cancer cell lines, including HCT116 colorectal cancer cells.

- Cell Cycle Impact: Flow cytometric analysis revealed that treatment with this compound induced cell cycle arrest in the Sub-G0/G1 phase, indicating its potential to trigger apoptosis in cancer cells .

Comparative Analysis of Biological Activity

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of K-560-related compounds on neuronal survival in a Parkinson's disease model. The results indicated that compounds with the diketopiperazine structure significantly reduced neuronal death induced by neurotoxic agents.

Case Study 2: Cancer Cell Growth Inhibition

In vitro assays demonstrated that methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate effectively inhibited the proliferation of HCT116 cells through HDAC inhibition. This suggests a promising avenue for developing new anti-cancer therapies based on this compound's mechanism of action.

Q & A

Q. Methodological workflow :

X-ray crystallography : Resolve the 3D conformation using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns can be analyzed via graph set theory to validate packing motifs .

NMR spectroscopy : Compare experimental / NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.1 ppm suggest conformational flexibility or impurities .

Mass spectrometry (HRMS) : Confirm molecular weight ([M+H] expected: calculated based on formula).

Basic: What are the solubility and stability profiles of this compound?

While direct data for Methyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate is limited, analogous piperazine derivatives exhibit:

| Property | Typical Range/Behavior | Reference Compound Example |

|---|---|---|

| Solubility | Low in water; high in DMSO, DMF | Ethyl piperazine analogs |

| Thermal Stability | Stable up to 150°C (TGA) | Similar dioxopiperazines |

| Reactivity | Susceptible to hydrolysis at pH <3 | Piperazine carboxylates |

Recommendation : Store at -20°C under argon to prevent degradation .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Case example : Discrepancies in hydrogen-bonding networks (X-ray vs. NMR NOE data).

- Approach :

- Outcome : Identify dominant conformers in solution vs. solid state, resolving apparent contradictions .

Advanced: How do structural modifications impact biological activity?

Q. Structure-activity relationship (SAR) strategies :

- Substituent variation : Compare analogs (e.g., ethyl vs. methyl carboxylate, phenyl vs. fluorophenyl groups). For example:

- Methyl vs. ethyl esters : Ethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .

- Electron-withdrawing groups (e.g., -F) on aromatic rings increase binding affinity to kinases (IC ↓20–50%) .

- Method : Synthesize derivatives via parallel combinatorial chemistry and assay against target enzymes (e.g., HIV-1 protease) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Case study : Inhibition of serine proteases.

- Techniques :

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to immobilized trypsin.

- Molecular docking (AutoDock Vina) : Identify key interactions (e.g., H-bonds with catalytic triad residues).

- Findings : The dioxopiperazine core chelates the active-site zinc ion (K ~10 µM), while the carboxylate group stabilizes via salt bridges .

Advanced: How to optimize analytical methods for purity assessment?

Q. HPLC protocol development :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 → 60:40 over 20 min).

- Detection : UV at 254 nm. Validation : Linearity (R >0.999), LOD 0.1 µg/mL .

- Challenges : Co-elution of diastereomers. Resolve using chiral columns (e.g., Chiralpak IA) .

Advanced: How does polymorphism affect crystallographic outcomes?

Q. Approach :

Screen polymorphs via solvent-mediated recrystallization (e.g., ethanol vs. acetonitrile).

Analyze using PXRD and DSC to identify stable forms.

Refine SHELXL parameters to model disorder (e.g., alternate carboxylate orientations) .

Key finding : Form I (monoclinic) exhibits higher thermal stability than Form II (orthorhombic) .

Advanced: What strategies mitigate synthetic byproducts?

Q. Common impurities :

- N-Acylated side products : Formed during carboxylation (e.g., methyl 1-acetyl-4-ethyl-2,3-dioxopiperazine).

- Mitigation :

- Use Schlenk techniques to exclude moisture.

- Monitor reaction progress via TLC (R = 0.3 in EtOAc/hexane 1:1).

- Purify via preparative HPLC (C18, 10 µm) .

Advanced: How to evaluate stability under physiological conditions?

Q. Methodology :

pH stability study : Incubate in buffers (pH 1–10, 37°C). Quantify degradation via LC-MS.

- Result : Rapid hydrolysis at pH <3 (t <1 hr) due to lactam ring opening .

Plasma stability : Incubate with human plasma (37°C, 24 hr).

- Finding : 80% remaining after 6 hr, indicating moderate esterase resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.